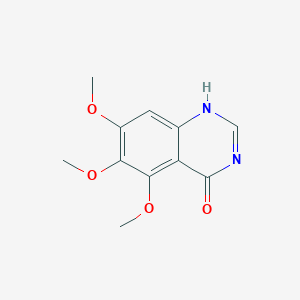

5,6,7-trimethoxy-1H-quinazolin-4-one

Description

Significance of the Quinazolinone Heterocyclic System as a Privileged Scaffold

The quinazolinone nucleus is widely regarded as a "privileged scaffold" in drug discovery. semanticscholar.org This distinction arises from its ability to bind to a variety of biological targets with high affinity, leading to a diverse range of pharmacological activities. researchgate.netnih.gov The structure's relative simplicity, ease of synthesis, and the flexibility it offers for structural modifications and functionalization make it an attractive starting point for developing new therapeutic agents. researchgate.netnih.gov Its bicyclic nature, combining both a benzene (B151609) and a pyrimidine (B1678525) ring, allows for the exploration of a wide chemical space, enabling chemists to fine-tune the biological and physiological effects of its derivatives. researchgate.netnih.govmdpi.com

Historical Context of Quinazolinone Derivatives in Pharmaceutical Research

The history of quinazolines began in 1895 with their first synthesis by Bischler and Lang. rsc.org However, it was P. Gries who first synthesized a quinazolinone, specifically 2-cyanoquinazolin-4(3H)-one, in 1869. rsc.org More extensive studies on the quinazoline (B50416) structure were conducted by Gabriel in 1903. rsc.orgsigmaaldrich.com Over the decades, the therapeutic potential of quinazolinone derivatives was increasingly recognized. A notable example from the mid-20th century is Methaqualone, a sedative-hypnotic agent. wikipedia.org In more recent times, research has led to the development of highly targeted therapies. For instance, Gefitinib, a quinazoline derivative, was approved by the U.S. Food and Drug Administration (FDA) in 2003 as an inhibitor of the epidermal growth factor receptor (EGFR) for cancer treatment. google.com This was followed by other EGFR inhibitors like Afatinib, approved in 2013, highlighting the enduring importance of this scaffold in modern pharmaceutical research. google.com

Overview of Broad Therapeutic Potential of Quinazolinone-Based Compounds

Quinazolinone-based compounds exhibit a remarkably broad spectrum of therapeutic activities, making them a cornerstone of medicinal chemistry research. nih.govnih.govnih.gov Their derivatives have been extensively investigated and developed as potent agents for a multitude of conditions. The diverse pharmacological activities associated with the quinazolinone scaffold are summarized below:

| Therapeutic Area | Examples of Activity |

| Anticancer | Inhibition of key enzymes like tyrosine kinases (e.g., EGFR), tubulin polymerization, and induction of apoptosis. researchgate.netnih.govmdpi.com |

| Anti-inflammatory | Activity demonstrated in various models, leading to the development of drugs like proquazone. sigmaaldrich.com |

| Antimicrobial | Efficacy against various bacterial and fungal strains. semanticscholar.orgmdpi.com |

| Antiviral | Including activity against HIV. researchgate.net |

| Central Nervous System | Includes anticonvulsant and sedative-hypnotic effects. mdpi.comnih.gov |

| Cardiovascular | Antihypertensive properties. researchgate.net |

| Other Activities | Antimalarial, antidiabetic, and analgesic effects have also been reported. sigmaaldrich.comnih.govresearchgate.net |

This wide range of biological responses has cemented the quinazolinone nucleus as a critical component in the design and synthesis of novel drugs. nih.govnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6,7-trimethoxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-15-7-4-6-8(11(14)13-5-12-6)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFAHVDBMXMNLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)NC=NC2=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)NC=NC2=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6,7 Trimethoxy 1h Quinazolin 4 One and Its Analogues

Conventional Synthetic Routes to the Quinazolin-4(3H)-one Core

Traditional methods for constructing the quinazolin-4(3H)-one skeleton have long served as the foundation for synthesizing a vast array of derivatives. These routes typically rely on readily available starting materials and well-understood reaction mechanisms.

Anthranilic acid and its derivatives are the most common precursors for the synthesis of the quinazolin-4(3H)-one ring system. ijprajournal.com One of the most frequently employed methods involves the acylation of anthranilic acid with an acyl chloride. nih.gov This is followed by a cyclization step, often using acetic anhydride, which results in the formation of a 1,3-benzoxazin-4-one intermediate. ijprajournal.comnih.gov This key intermediate is then treated with ammonia (B1221849) or primary amines to yield the final 3-substituted or unsubstituted quinazolin-4(3H)-one derivatives. nih.govnih.gov

Another prominent conventional approach is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of anthranilic acids with amides. nih.gov This method is one of the most established routes to the 3H-quinazolin-4-one core, though it often requires high temperatures and can involve lengthy reaction times. nih.govnih.gov For instance, the reaction of anthranilic acid with formamide (B127407) can be heated on a sand bath at 150-160°C for several hours. epstem.net

A three-component reaction involving anthranilic acid, an amine, and an orthoester is also a common strategy for preparing 3-substituted quinazolin-4(3H)-ones. researchgate.net

| Starting Material | Reagents | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Anthranilic acid | 1. Acyl chloride 2. Acetic anhydride | 1,3-Benzoxazin-4-one | Substituted 4(3H)-Quinazolinone | ijprajournal.comnih.gov |

| Anthranilic acid | Formamide | - | Quinazolin-4(3H)-one | epstem.net |

| Anthranilic acid | Amides | - | 4(3H)-Quinazolinone (Niementowski Synthesis) | nih.gov |

Cyclocondensation reactions are central to the formation of the quinazolinone ring. These reactions involve the joining of two or more molecules to form a ring structure, with the elimination of a small molecule like water. In the context of quinazolinone synthesis, this often involves the reaction of a 2-aminobenzoyl derivative with a carbonyl compound or its equivalent. nih.gov

For example, the reaction of 2-aminobenzamides with aldehydes can be induced to undergo a condensation cyclization to form the desired quinazolinone products. nih.gov A well-established method is the cyclocondensation of anthranilic acid with reactants like anilines and orthoesters (or formic acid), which can be catalyzed by acids. researchgate.net The reaction between anthranilic acid, an orthoformate, and various amines is a versatile method for achieving the quinazolin-4(3H)-one core. tandfonline.com

The classic Niementowski synthesis itself is a cyclocondensation reaction between anthranilic acid and an amide. nih.gov More advanced methods have employed copper catalysts for the cyclocondensation of 2-isocyanobenzoates with amines to efficiently produce quinazolin-4-ones. organic-chemistry.org

Microwave-Assisted Synthesis and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods, aligning with the principles of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool in this regard, dramatically reducing reaction times and often improving yields. benthamdirect.com

The synthesis of quinazolin-4(3H)-one from anthranilic acid and formamide, which takes hours under conventional heating to give a 61% yield, can be completed in just a few minutes with an 87% yield using microwave irradiation. epstem.net Similarly, the Niementowski reaction can be significantly accelerated under microwave conditions. nih.gov

Several green chemistry approaches have been developed that utilize microwave technology. A one-pot reaction of anthranilic acid, various amines, and an orthoester can be efficiently carried out in a microwave reactor to produce 3-substituted-quinazolin-4(3H)-ones. tandfonline.comtandfonline.comdoaj.org Some methods employ deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, as a greener alternative to traditional organic solvents. tandfonline.comtandfonline.comdoaj.org

Solvent-free microwave-assisted synthesis has also been successfully demonstrated. The condensation of anthranilamide with aldehydes or ketones proceeds in good to excellent yields within minutes under microwave irradiation, using a catalytic amount of antimony(III) trichloride (B1173362) (SbCl3) without any solvent. scispace.comresearchgate.net Other green approaches include the use of visible light as a renewable energy source to promote the condensation cyclization of 2-aminobenzamides and aldehydes, using a photocatalyst like fluorescein (B123965) in the absence of a metal catalyst. nih.govrsc.org

| Method | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Anthranilic acid, Formamide | Microwave irradiation | Reduced reaction time (minutes vs. hours), higher yield (87% vs. 61%) | epstem.net |

| Microwave-Assisted (Solvent-Free) | Anthranilamide, Aldehydes/Ketones | SbCl3 catalyst, Microwave irradiation | Fast, high yields, no solvent | scispace.comresearchgate.net |

| Green Chemistry (DES) | Anthranilic acid, Amines | Deep Eutectic Solvent (Choline chloride:urea) | Use of a green solvent | tandfonline.comtandfonline.com |

| Photocatalysis | 2-Aminobenzamides, Aldehydes | Visible light, Fluorescein catalyst | Metal-free, uses renewable energy | nih.govrsc.org |

One-Pot Multicomponent Reactions for Derivatization

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in a single step, avoiding the need to isolate intermediates. This approach offers significant advantages in terms of atom economy, reduced waste, and simplified procedures.

Several MCRs have been developed for the synthesis and derivatization of quinazolin-4(3H)-ones. A notable example is a one-pot, three-component reaction that assembles arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives like anthranilates to produce a diverse range of quinazolin-4(3H)-ones. acs.org Similarly, a one-pot condensation of 2-aminobenzoic acid esters, orthoesters, and aromatic amines can be achieved under solvent-free conditions using inexpensive and readily available ammonium (B1175870) chloride as a catalyst. researchgate.net

Microwave-assisted MCRs are also prevalent, such as the one-pot synthesis from anthranilic acid, amines, and an orthoester. tandfonline.com Other one-pot procedures involve the reaction of anthranilamide derivatives with aldehydes, catalyzed by p-toluenesulfonic acid, to conveniently synthesize new quinazolin-4-ones. researchgate.net A four-partner, three-step, one-pot synthesis has also been reported for the preparation of a library of 2-alkyl(dialkyl)aminoquinazolin-4(3H)-ones. consensus.app

Synthesis of Specific 5,6,7-trimethoxy-1H-quinazolin-4-one Analogues

The synthesis of the specific target compound, this compound, and its analogues often requires the preparation of a suitably substituted anthranilic acid precursor. For instance, synthetic routes may start from compounds like 3,5-dimethoxyaniline, which can be converted into a dimethoxy-substituted indoline-2,3-dione intermediate. semanticscholar.org Ring-opening of this intermediate under alkaline conditions yields the corresponding substituted anthranilic acid, which can then be used to construct the quinazolinone ring. semanticscholar.org

A key class of analogues are the 4-aminoquinazolines, which often exhibit significant biological activity. The synthesis of 5,6,7-trimethoxy-4-aminoquinazoline derivatives has been successfully achieved using both conventional heating and microwave irradiation methods. nih.gov

The general and most effective strategy for preparing these compounds involves a two-step process. First, the corresponding this compound is converted to its 4-chloro derivative, 4-chloro-5,6,7-trimethoxyquinazoline. This is typically achieved by reacting the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

In the second step, the highly reactive 4-chloroquinazoline (B184009) intermediate undergoes a nucleophilic aromatic substitution reaction with a variety of primary or secondary amines. This substitution readily displaces the chlorine atom to form the desired N-substituted 4-aminoquinazoline derivatives. nih.govnih.gov This versatile method allows for the introduction of a wide range of substituents at the 4-position, enabling the creation of large libraries of compounds for structure-activity relationship studies. nih.gov

Introduction of Trimethoxy Substitutions at Positions 5, 6, and 7

The primary and most direct approach to synthesizing this compound involves the cyclization of a correspondingly substituted anthranilic acid derivative. This method, a variation of the long-established Niementowski quinazoline synthesis, relies on the reaction of an anthranilic acid with an amide or a similar one-carbon source to form the pyrimidinone ring of the quinazolinone system.

A pivotal starting material for this synthesis is 2-amino-3,4,5-trimethoxybenzoic acid . The presence of the three methoxy (B1213986) groups on the aniline ring prior to cyclization ensures the desired substitution pattern in the final quinazolinone product. The general synthetic approach is outlined below:

Scheme 1: General Synthesis of this compound

The reaction typically involves heating 2-amino-3,4,5-trimethoxybenzoic acid with an excess of formamide, which serves as both the reagent and, in some cases, the solvent. This cyclocondensation reaction proceeds to form the desired This compound .

While specific experimental details for this exact transformation are not extensively documented in readily available literature, the synthesis of closely related analogues provides significant insight into the reaction conditions. For instance, the preparation of various N-substituted 4-amino-5,6,7-trimethoxyquinazolines utilizes 5,6,7-trimethoxy-4-oxo-3,4-dihydroquinazoline as a key intermediate, which is chemically identical to this compound. nih.gov The synthesis of these derivatives often involves the initial preparation of the quinazolinone core, followed by further functionalization.

Research on the synthesis of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives highlights the use of both conventional heating and microwave irradiation for the synthesis of the quinazolinone framework and its subsequent derivatives. nih.gov Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods.

The following table summarizes the key components and expected product of this synthetic approach.

| Starting Material | Reagent | Product |

| 2-amino-3,4,5-trimethoxybenzoic acid | Formamide | This compound |

Detailed research findings on the synthesis of analogues suggest that the reaction conditions can be optimized to improve yields and purity. These conditions often involve controlling the temperature and reaction time. The purification of the final product is typically achieved through recrystallization from a suitable solvent.

The characterization of the synthesized This compound would involve standard analytical techniques to confirm its structure. The expected data from these analyses are summarized in the table below.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic proton on the quinazolinone ring, the N-H proton, and the three methoxy groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the three methoxy groups. |

| IR Spectroscopy | Characteristic absorption bands for the N-H bond, the C=O group (amide), and C-O stretching of the methoxy groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

The successful synthesis and characterization of this compound are crucial for its use as a building block in the development of more complex quinazoline-based molecules with potential therapeutic applications.

In Vitro Studies on Cellular Models of Pathological Processes

Modulation of Cell Proliferation

The anti-proliferative activity of this compound analogues has been demonstrated across a spectrum of cancer cell lines. These compounds have shown the ability to inhibit the growth of tumor cells in a dose-dependent manner.

For instance, a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives displayed notable anticancer activities. nih.gov One specific analogue, designated as compound 6x, was evaluated against human prostate cancer (PC3), gastric carcinoma (BGC823), and breast cancer (Bcap37) cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicated potent anti-proliferative effects. nih.gov Similarly, another analogue, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (referred to as compound 1018), was found to possess a broad spectrum of anticancer activity against ten different tumor cell lines. nih.gov Its effect on the androgen-independent prostate cancer PC-3 cell line was particularly noted, with activity being dose-dependent. nih.gov

Further research into related structures, such as (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), a compound designed based on a similar pharmacophore, also revealed significant suppression of cell division in hepatocellular carcinoma (HCC) Huh7 cells. nih.gov The collective findings from these studies underscore the potential of the 5,6,7-trimethoxy-quinazolin-4-one scaffold in modulating cell proliferation.

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Compound 6x | PC3 | Prostate Cancer | 6.2 ± 0.9 | nih.gov |

| Compound 6x | BGC823 | Gastric Carcinoma | 3.2 ± 0.1 | nih.gov |

| Compound 6x | Bcap37 | Breast Cancer | 3.1 ± 0.1 | nih.gov |

| Compound 1018 | PC-3 | Prostate Cancer | 13.0 ± 1.4 (after 72h) | nih.gov |

Induction of Cellular Apoptosis

Beyond inhibiting proliferation, certain analogues of this compound have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.

Studies involving the analogue known as compound 6x demonstrated its ability to induce apoptosis in PC3 prostate cancer cells. nih.gov Analyses using acridine (B1665455) orange/ethidium bromide staining, Hoechst 33258 staining, and flow cytometry confirmed the apoptotic process. The percentage of apoptotic cells increased with higher concentrations of the compound, rising from 11.6% at a 1 μM concentration to 31.8% at 10 μM after 72 hours of treatment. nih.gov

This pro-apoptotic effect is not isolated to this specific analogue. Research on other quinazolinedione derivatives has also confirmed their capacity to trigger apoptosis. For example, in MCF-7 breast cancer cells, certain derivatives were found to significantly increase the population of apoptotic cells, primarily acting through the intrinsic apoptotic pathway. nih.gov This was evidenced by the activation of caspase-9, a key initiator caspase in this pathway. nih.gov Similarly, prolonged treatment with the chroman-4-one analogue, FMTC, which leads to cell cycle arrest, was also found to ultimately trigger apoptosis. nih.gov

| Compound | Cell Line | Concentration (μM) | Apoptosis Ratio (%) | Time (h) | Source |

|---|---|---|---|---|---|

| Compound 6x | PC3 | 1 | 11.6 | 72 | nih.gov |

| Compound 6x | PC3 | 10 | 31.8 | 72 | nih.gov |

Mechanistic Elucidation of Biological Effects

To understand the basis of their pharmacological activities, investigations have delved into the molecular targets and signaling pathways affected by this compound and its analogues.

Inhibition of Extracellular Regulated Kinase 1/2 (ERK1/2) Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a crucial signaling route involved in cell proliferation, differentiation, and survival. thno.org Aberrant activation of this pathway is a hallmark of many cancers. Several analogues of this compound have been identified as potent inhibitors of this pathway.

Specifically, the compounds designated 6p, 6q, and 6x from a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazolines were found to strongly inhibit the phosphorylation of ERK1/2 induced by epidermal growth factor (EGF) in PC3 cells at a concentration of 1.28 μM. nih.gov Likewise, compound 1018 (4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline) almost completely blocked EGF-induced ERK1/2 phosphorylation in PC-3 cells at a 50 μM concentration. nih.gov This inhibition of ERK1/2 activation is suggested to be a primary contributor to the anti-proliferative effects observed with these compounds. nih.gov

Modulation of Tubulin Polymerization

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential components of the cytoskeleton and are critical for cell division, making them an attractive target for anticancer drugs. nih.govnih.gov Several quinazolinone derivatives have been shown to interfere with tubulin dynamics.

While direct studies on this compound are limited, related analogues have demonstrated clear effects on tubulin. For instance, the chroman-4-one analogue FMTC was specifically designed to inhibit tubulin assembly. nih.gov Other research on quinazolin-4(3H)-ones has identified compounds that inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest. rsc.org For example, the analogue 2-(2-methoxystyryl)quinazolin-4(3H)-one (compound 64) was identified as a tubulin polymerization inhibitor with sub-micromolar cytotoxicity. rsc.org This interference with microtubule formation disrupts the mitotic spindle, a key mechanism for the anticancer activity of many established chemotherapeutic agents. nih.gov

Inhibition of Phosphatidylinositol 3-Kinase (PI3K) Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, survival, and metabolism. nih.gov Its dysregulation is a frequent event in a wide range of solid tumors. nih.gov The quinazolinone core structure has been featured in compounds designed to target this pathway.

Quinazolin-4(3H)-one based hydroxamic acid derivatives have been reported to inhibit signaling pathways mediated by PI3K. mdpi.com Furthermore, the quinazolin-4(3H)-one moiety is present in molecules that have shown PI3Kα inhibitory activity. nih.gov For example, the flavone (B191248) derivative 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone, which shares methoxy group substitutions, was found to inhibit the proliferation of gastric cancer cells by down-regulating the PI3K/AKT signaling pathway. archivesofmedicalscience.com This suggests that the broader class of compounds, including this compound analogues, may exert some of their anticancer effects through the modulation of this critical pro-survival pathway.

Cholinesterase Inhibition Studies

The quinazolin-4(3H)-one scaffold is a foundation for developing novel, multifunctional agents for neurodegenerative conditions like Alzheimer's disease, primarily through the inhibition of cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov A scaffold-hopping strategy has led to the design and synthesis of various quinazolin-4(3H)-one derivatives that demonstrate significant inhibitory activities. For instance, the derivative MR2938 showed promising AChE inhibitory activity with an IC₅₀ value of 5.04 μM. nih.gov

Studies on 2,3-dihydroquinazolin-4(1H)-one derivatives revealed that substitutions on the benzaldehyde (B42025) portion of the molecule significantly influence their inhibitory potency against both AChE and BChE. ijcce.ac.ir Specifically, compounds featuring chloro or methoxy groups at the para position of the benzaldehyde ring were identified as potent cholinesterase inhibitors. ijcce.ac.ir One of the most active compounds in a series, 6,8-dibromo-2-(3-bromo-4-chloro-phenyl)-2,3-dihydro-1H-quinazolin-4-one (compound 4c), displayed IC₅₀ values of 3.7±1.05 µM for AChE and 13.7±0.64 µM for BChE, marking it as a potential dual inhibitor. ijcce.ac.ir Kinetic studies of similar derivatives have indicated a noncompetitive mode of inhibition for AChE and a competitive mode for BChE. researchgate.net

Further investigations into methoxy-substituted quinazolinones have highlighted their potential. Derivatives of 6,7-dimethoxyquinazoline-4(3H)-one were found to inhibit AChE activity in vitro, with IC₅₀ values ranging from 1.8±0.36 mg/ml to 4.2±0.96 mg/ml, comparable to the reference drug donepezil (B133215). bmpcjournal.ru The most potent compounds in this series contained glycylglycine (B550881) and glycylleucine residues, which surpassed donepezil in their ability to inhibit acetylcholinesterase. bmpcjournal.ru

Table 1: Cholinesterase Inhibitory Activity of Selected Quinazolinone Derivatives

Target Recognition and Binding Mechanisms (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2, which features a catalytic dyad of His41 and Cys145, is a critical enzyme for viral replication and a prime target for antiviral drug development. digitellinc.commedwinpublishers.com Quinazolinone derivatives have been identified as potent inhibitors of this enzyme. nih.govnih.gov A fragment-based design strategy was used to synthesize quinazolinone-peptido-nitrophenyl derivatives as potential Mpro inhibitors. nih.gov Two such compounds, G1 and G4, demonstrated dose-dependent anti-Mpro activity with IC₅₀ values of 22.47 ± 8.93 μM and 24.04 ± 0.67 μM, respectively. nih.gov Molecular docking studies suggested that these compounds bind to the same active region as the known inhibitor GC376. nih.govnih.gov Bio-layer interferometry measured the equilibrium dissociation constants (KD) for G1 and G4 with Mpro as 2.60 × 10⁻⁵ M and 2.55 × 10⁻⁵ M, respectively. nih.gov

By employing a scaffold hopping strategy from the natural product baicalein (B1667712), researchers developed a series of nonpeptidic, noncovalent quinazolin-4-one inhibitors of SARS-CoV-2 Mpro. researchgate.netnih.govnih.gov Compound C7 from this series exhibited superior inhibitory activity against Mpro with an IC₅₀ of 0.085 ± 0.006 μM, a significant improvement over baicalein's IC₅₀ of 0.966 ± 0.065 μM. nih.govnih.gov An X-ray co-crystal structure revealed that C7 utilizes a non-covalent mechanism and a noncanonical binding mode. nih.gov Molecular docking simulations further elucidated the binding interactions of quinazolinone derivatives within the Mpro active site. nih.gov These studies showed that the quinazolinone or phenyl rings, along with their substituents, embed into a hydrophobic pocket, establishing contacts with key residues such as Ala47, Glu50, Val71, Asp73, Arg76, and others, thereby stabilizing the inhibitor-enzyme complex. nih.gov

Table 2: Inhibitory Activity of Quinazolinone Derivatives against SARS-CoV-2 Mpro

Comparative Preclinical Efficacy Studies of this compound Derivatives

Derivatives of 5,6,7-trimethoxy-quinazoline have been synthesized and evaluated for their preclinical efficacy, particularly as anticancer agents. A series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds demonstrated notable anticancer activities. nih.gov Specifically, compound 6x from this series displayed potent cytotoxicity with IC₅₀ values of 6.2 ± 0.9 μM against PC3 (prostate cancer), 3.2 ± 0.1 μM against BGC823 (gastric cancer), and 3.1 ± 0.1 μM against Bcap37 (breast cancer) cells. nih.gov Further mechanistic studies showed that this compound could induce apoptosis in PC3 cells. nih.gov The efficacy of these compounds was also linked to their ability to inhibit the phosphorylation of extracellular regulated kinase1/2 (ERK1/2), with compounds 6p, 6q, and 6x showing strong inhibition at a concentration of 1.28 μM. nih.gov

The quinazolin-4-one scaffold has been utilized to develop inhibitors for other cancer-related targets, such as histone deacetylase 6 (HDAC6), a target for Alzheimer's disease and cancer. Novel quinazolin-4-one derivatives bearing a hydroxamic acid moiety were synthesized as selective HDAC6 inhibitors. nih.gov The most potent of these, compound 4b ((E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide), had an IC₅₀ of 8 nM for HDAC6. nih.gov Another promising candidate, 3f (N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide), selectively inhibited HDAC6 with an IC₅₀ of 29 nM and demonstrated the ability to improve learning in a mouse model of Alzheimer's disease. nih.gov

In a different study, 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives were developed as selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). nih.gov Compound 13n from this series was a highly potent inhibitor, with IC₅₀ values of 0.01 μM for CDK4 and 0.026 μM for CDK6, showing superior anti-proliferative activity in tumor cell lines compared to the known inhibitor Ly2385219. nih.gov

Table 3: Comparative Preclinical Efficacy of Quinazolinone Derivatives

Synthesis of 5,6,7 Trimethoxy 1h Quinazolin 4 One

The synthesis of 5,6,7-trimethoxy-1H-quinazolin-4-one typically starts from precursors containing the appropriately substituted benzene (B151609) ring. A common and logical precursor is 2-amino-3,4,5-trimethoxybenzoic acid or its corresponding amide, 2-amino-3,4,5-trimethoxybenzamide.

A general and established method for forming the quinazolinone ring system is the reaction of an anthranilamide derivative with an orthoester. For the title compound, the synthesis would likely involve the cyclocondensation of 2-amino-3,4,5-trimethoxybenzamide with an orthoformate, such as triethyl orthoformate, often in the presence of an acid catalyst like acetic acid. This reaction proceeds through the formation of an intermediate which then cyclizes to yield the final quinazolinone structure.

Structure Activity Relationship Sar Studies of 5,6,7 Trimethoxy 1h Quinazolin 4 One Derivatives

Impact of Substitutions on the Quinazolinone Scaffold on Biological Activity

The biological profile of quinazolinone derivatives is highly dependent on the substitution pattern around the core structure. SAR studies have identified that positions 2, 3, 6, and 8 of the quinazolinone ring are particularly important for modulating pharmacological activity. nih.gov The nature of the substituents, their position on either the benzene (B151609) or pyrimidine (B1678525) ring, and the resulting electronic and steric effects all play a crucial role in the molecule's interaction with biological targets. nih.gov

Influence of the 5,6,7-trimethoxy Moiety on Pharmacological Profiles

The presence of a 5,6,7-trimethoxy substitution pattern on the benzene portion of the quinazolinone scaffold has been specifically investigated for its role in conferring anticancer properties. A study focusing on a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives demonstrated that this moiety is a key contributor to their cytotoxic effects. nih.gov

Several compounds from this series showed potent anticancer activity against various human cancer cell lines, including PC3 (prostate cancer), BGC823 (gastric cancer), and Bcap37 (breast cancer). nih.gov For instance, compound 6x (N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine) exhibited IC₅₀ values of 6.2 µM, 3.2 µM, and 3.1 µM against PC3, BGC823, and Bcap37 cells, respectively. nih.gov Further investigation revealed that this compound could induce apoptosis in PC3 cells. nih.gov The study also highlighted that compounds 6p (5,6,7-Trimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine) and 6q (N-(3-bromo-4-methoxyphenyl)-5,6,7-trimethoxyquinazolin-4-amine) were strong inhibitors of ERK1/2 phosphorylation, a key pathway in cancer cell proliferation. nih.gov

The importance of methoxy (B1213986) groups on the quinazoline (B50416) ring for anticancer activity is further supported by studies on related scaffolds. In a series of triazole-substituted quinazoline hybrids, the presence of methoxy groups at the 6 and 7 positions was found to be essential for cytotoxic activity against cell lines like MCF-7 (human breast cancer). nih.gov Similarly, studies on 5,6,7-trimethoxyquinoline derivatives found that these compounds could act as tubulin polymerization inhibitors and induce cell cycle arrest, highlighting the pharmacological importance of the trimethoxy substitution pattern. nih.gov

Table 1: Anticancer Activity of Selected 5,6,7-trimethoxy-4-aminoquinazoline Derivatives

This table is interactive. You can sort and filter the data.

| Compound | Substituent at C-4 Amino Group | PC3 IC₅₀ (µM) | BGC823 IC₅₀ (µM) | Bcap37 IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| 6x | 4-chlorophenyl | 6.2 ± 0.9 | 3.2 ± 0.1 | 3.1 ± 0.1 | nih.gov |

| 6p | 3,4,5-trimethoxyphenyl | 11.4 ± 1.1 | 7.9 ± 0.5 | 11.5 ± 0.9 | nih.gov |

| 6q | 3-bromo-4-methoxyphenyl | 10.5 ± 0.8 | 6.9 ± 0.6 | 7.8 ± 0.4 | nih.gov |

Role of Substituents at the N-3 Position on Biological Efficacy

The N-3 position of the quinazolinone scaffold is a critical site for modification, and the introduction of various substituents can significantly influence the molecule's biological efficacy. It has been suggested that incorporating different heterocyclic moieties at this position can lead to an increase in activity. nih.gov

SAR analysis of quinazolinone-sulfonamide hybrids revealed that the nature of the substituent at the N-3 position plays a pivotal role in their antimicrobial activity. nih.gov Specifically, derivatives bearing halogenated phenyl substituents (such as 4-chloro-phenyl and 3-bromo-phenyl) at the N-3 position demonstrated more significant activity against bacterial and fungal strains compared to those with non-halogenated phenyl groups (containing nitro, methoxy, or methyl substitutions). nih.gov This indicates that electronic properties, such as electronegativity and the ability to form halogen bonds, at the N-3 position are key determinants of biological efficacy in this class of compounds.

Modifications at the C-4 Position and their Effects on Activity

The C-4 position of the 1H-quinazolin-4-one scaffold, characterized by its oxo group, is a primary site for structural modifications that profoundly impact biological activity. A significant strategy involves the replacement of the C-4 oxo group with a substituted amino group, converting the quinazolinone into a 4-aminoquinazoline.

This modification is exemplified in the study of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives, which were identified as potent anticancer agents. nih.gov The transformation from a C4-oxo to a C4-amino scaffold was fundamental to achieving this activity. The nature of the substituent on the 4-amino group was also critical for potency, with various N-phenyl and N-phenethyl groups being explored to optimize anticancer effects. nih.gov The effectiveness of these C-4 modified compounds as inhibitors of signaling pathways like ERK1/2 underscores the importance of this position for interaction with specific biological targets. nih.gov

Other modifications at the C-4 position have also been explored. For instance, the C-4 oxo group can be converted into a sulfonyl group, which can then be displaced by other nucleophiles like azides, creating versatile intermediates for further synthesis. researchgate.net This chemical flexibility allows for the introduction of a wide range of functionalities at the C-4 position, enabling the exploration of new pharmacological profiles.

Pharmacophore Elucidation and Key Structural Features for Efficacy

The pharmacophore for a biologically active molecule represents the essential three-dimensional arrangement of functional groups required for its interaction with a specific biological target. For derivatives of 5,6,7-trimethoxy-1H-quinazolin-4-one, the key structural features for efficacy can be elucidated from SAR studies.

The essential components of the pharmacophore appear to be:

The Quinazolinone Core : This bicyclic heterocyclic system serves as the fundamental scaffold, providing the rigid framework necessary to orient the other functional groups correctly. nih.gov

The 5,6,7-trimethoxy Moiety : These electron-donating groups on the benzene ring are crucial for the anticancer activity observed in several series. nih.govnih.gov They likely influence the molecule's electronic properties and its ability to interact with target enzymes, such as protein kinases.

The C-4 Position Substituent : The nature of the group at C-4 is a primary determinant of the type and potency of biological activity. For anticancer activity, a substituted amino group at this position has proven to be highly effective. nih.gov For other activities, like sEH inhibition, an amide function is considered a key pharmacophoric element. nih.gov

The N-3 Position Substituent : This position offers a site for fine-tuning activity. The introduction of aryl groups, particularly those with specific halogenation patterns, can enhance antimicrobial or other biological effects. nih.gov

General pharmacophore models for quinazolinone-based inhibitors often highlight the importance of hydrogen bond donors and acceptors, as well as flanking hydrophobic fragments that can stabilize the molecule within the active site of a target protein. nih.gov

Molecular Hybridization Strategies Incorporating the this compound Motif

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govnih.gov This approach aims to produce compounds with enhanced affinity, better selectivity, or a multi-target profile, potentially overcoming issues like drug resistance. mdpi.com The quinazolinone scaffold, including the 5,6,7-trimethoxy substituted variant, is an attractive core for such strategies.

Several studies have successfully employed this approach:

Quinazolinone-Triazole Hybrids : A series of hybrid molecules combining the quinazoline scaffold with a triazole moiety was developed as potential anticancer agents. nih.gov Notably, the SAR for these hybrids revealed that the presence of methoxy groups at the 6 and 7-positions of the quinazoline ring was essential for their cytotoxic activity, directly linking the efficacy of the hybrid to the substitution pattern of the core compound. nih.gov

Quinazolinone-Pyrazole Hybrids : By linking a quinazolinone structural unit with a pyrazole-containing fragment, researchers designed novel compounds with potent antifungal activity against Rhizoctonia solani. nih.gov This demonstrates the utility of hybridization in developing new agrochemicals.

Quinazolinone-Sulfonamide Hybrids : The combination of the quinazolinone scaffold with a sulfonamide moiety has led to the development of new antimicrobial agents. nih.gov

Quinazolinone-Glycoside-Triazole Hybrids : In a multi-component hybridization, a quinazolin-4-one core was linked to a glycoside moiety through a 1,2,3-triazole linker. nih.gov These complex hybrids were identified as potential dual inhibitors of EGFR and VEGFR-2, showcasing a strategy to create multi-targeted anticancer agents. nih.gov

Quantum Chemical Descriptors and Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical properties, known as molecular or quantum chemical descriptors, with the observed biological response. These descriptors can be calculated using quantum mechanical methods and provide insights into the electronic and steric features of a molecule that are critical for its biological function.

In the study of quinazolinone analogues, QSAR models have been developed to predict their activity against various biological targets. For instance, in a study of novel 2,3-disubstituted quinazolin-4(3H)-one derivatives, a QSAR model was developed to correlate the structural features of the compounds with their in vitro anticancer activity against the human breast carcinoma cell line (MCF-7). researchgate.net The model indicated that the biological activity was influenced by a combination of electronic, steric, and thermodynamic parameters.

Key quantum chemical descriptors often employed in QSAR studies of quinazolinone analogues include:

Highest Occupied Molecular Orbital (HOMO) energy: Represents the electron-donating ability of a molecule.

Lowest Unoccupied Molecular Orbital (LUMO) energy: Reflects the electron-accepting ability of a molecule.

HOMO-LUMO gap: An indicator of the chemical reactivity and stability of a molecule.

Molecular electrostatic potential (MEP): Helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack.

While a specific QSAR study for this compound is not available, the presence of three electron-donating methoxy groups on the quinazoline ring would significantly influence its electronic properties. A hypothetical QSAR study would likely reveal the importance of these substituents in modulating the compound's interaction with its biological target.

Table 1: Commonly Used Quantum Chemical Descriptors in QSAR Studies

| Descriptor | Description | Significance in Drug Design |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity of a molecule to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity of a molecule to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and binding to polar targets. |

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Identifies regions for non-covalent interactions with a receptor. |

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or a nucleic acid. ijcce.ac.ir This technique is instrumental in drug discovery for identifying potential drug candidates and for elucidating the molecular basis of their activity. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring them based on their binding affinity.

Numerous studies have employed molecular docking to investigate the binding modes of quinazolinone derivatives with various biological targets. For example, docking studies have been performed on quinazolinone analogues targeting enzymes such as dihydrofolate reductase (DHFR) for anticancer activity, and the main protease (Mpro) of SARS-CoV-2 for antiviral activity. asianpubs.orgekb.eg In a study on 2,3-disubstituted quinazolin-4(3H)-ones as potential anticancer agents, molecular docking into the ATP binding site of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK) revealed key interactions that were consistent with their biological activity. researchgate.net

For this compound, a molecular docking study would involve preparing the 3D structure of the compound and docking it into the active site of a relevant biological target. The trimethoxy substitution pattern would be expected to play a significant role in the binding affinity and selectivity, potentially forming specific hydrogen bonds or van der Waals interactions with the receptor. A recent study on quinazolin-4-one-based inhibitors of SARS-CoV-2 Mpro, derived from the natural product baicalein (B1667712) (5,6,7-trihydroxyflavone), highlights the potential importance of the 5,6,7-tri-oxygenated substitution pattern for potent inhibitory activity. nih.gov

Table 2: Representative Molecular Docking Studies of Quinazolinone Analogues

| Quinazolinone Analogue | Target Protein | Key Findings |

| 2,3-disubstituted quinazolin-4(3H)-ones | EGFR-TK | Docking results were in coincidence with the biological activity against MCF-7 cells. researchgate.net |

| Quinazolin-2,4-dione analogues | SARS-CoV-2 Mpro | Compound 4 exhibited the highest binding affinity against the selected target. ekb.eg |

| Quinazolinone derivatives | Dihydrofolate reductase (DHFR) | Analogues showed comparative G scores with methotrexate. asianpubs.org |

Dynamics Simulations and Binding Energy Calculations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations can provide valuable information about the stability of the ligand-receptor complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction.

MD simulations have been used to study the stability of quinazolinone derivatives in the binding sites of their target proteins. For instance, in a study of 6-bromo-quinazoline derivatives as cytotoxic agents, MD simulations were performed to assess the stability of the compounds in the active site of EGFR. nih.gov The simulations can also be used to calculate the binding free energy of a ligand to its receptor, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking.

A hypothetical MD simulation of this compound bound to a target protein would involve placing the docked complex in a box of solvent molecules and simulating its behavior over a period of nanoseconds. The trajectory of the simulation would be analyzed to assess the stability of the binding mode and to identify key interactions that are maintained over time.

In Silico Prediction of Pharmacokinetic Profiles (focus on methodologies for lead optimization)

In addition to predicting the biological activity of a compound, computational methods can also be used to predict its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction is a crucial component of lead optimization, as it helps to identify compounds with favorable drug-like properties early in the drug discovery process. actascientific.comresearchgate.net

Various computational tools and models are available for predicting ADME properties. For quinazolinone derivatives, in silico ADME predictions have been used to assess their potential as orally bioavailable drugs. asianpubs.orgtandfonline.com These studies often involve the calculation of a range of physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, and comparing them to established rules for drug-likeness, such as Lipinski's rule of five.

For this compound, an in silico ADME profile would be generated by submitting its structure to various prediction software. The presence of the three methoxy groups would influence its lipophilicity and potential for metabolism by cytochrome P450 enzymes. The predicted ADME properties would provide valuable guidance for any future efforts to optimize this compound as a potential drug candidate.

Table 3: Key In Silico ADME Parameters and Their Significance

| ADME Parameter | Description | Significance for Lead Optimization |

| Absorption | Prediction of oral bioavailability and intestinal absorption. | Essential for developing orally administered drugs. |

| Distribution | Prediction of blood-brain barrier penetration and plasma protein binding. | Determines the extent to which a drug reaches its target tissue. |

| Metabolism | Prediction of metabolic stability and identification of potential metabolites. | Influences the duration of action and potential for drug-drug interactions. |

| Excretion | Prediction of the route and rate of elimination from the body. | Affects the dosing regimen. |

| Toxicity | Prediction of potential toxicities, such as mutagenicity and cardiotoxicity. | Crucial for ensuring the safety of a drug candidate. |

Derivatives and Analogs of 5,6,7 Trimethoxy 1h Quinazolin 4 One

The 5,6,7-trimethoxy-1H-quinazolin-4-one core has served as a versatile template for the synthesis of various analogs aimed at enhancing biological activity and exploring structure-activity relationships (SAR). Modifications are commonly made at the 2 and 4 positions of the quinazoline (B50416) ring.

The primary rationale for creating these derivatives is to improve their potency, selectivity, and pharmacokinetic properties as anticancer agents. By adding different chemical groups, researchers can optimize the compound's interaction with its biological target, such as the ATP-binding pocket of a kinase.

Examples of Biologically Active Derivatives

| Compound Name/Class | Structural Modification | Biological Significance |

|---|---|---|

| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline | Addition of a 4-fluorophenylamino group at position 4. | Potent anti-proliferative agent that inhibits ERK1/2 phosphorylation. nih.gov |

| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazolines | Addition of various substituted phenyl or ethylamino groups at position 4. | Showed strong anticancer activity and induced apoptosis in several cell lines. nih.gov |

Future Perspectives in Research and Drug Discovery Based on 5,6,7 Trimethoxy 1h Quinazolin 4 One

Development of Novel Lead Compounds and Optimized Chemical Entities

The 5,6,7-trimethoxy-1H-quinazolin-4-one core is a fertile ground for the generation of new lead compounds. A significant body of research already points to the potential of quinazoline (B50416) derivatives in oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). toho-u.ac.jpnih.gov The presence of electron-donating methoxy (B1213986) groups at positions 6 and 7 of the quinazoline ring has been shown to enhance inhibitory activity against EGFR. toho-u.ac.jp This provides a strong rationale for focusing on the 5,6,7-trimethoxy substitution pattern for creating more potent and selective inhibitors.

A study focused on a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives demonstrated their potential as anticancer agents. mdpi.comnih.gov These compounds were shown to inhibit the phosphorylation of extracellular regulated kinase1/2 (ERK1/2) and induce apoptosis in cancer cell lines. mdpi.comnih.gov One particular compound from this series, designated 6x, exhibited significant cytotoxicity against various cancer cell lines, highlighting the therapeutic promise of this scaffold. mdpi.comnih.gov

The optimization of these lead compounds will rely heavily on detailed structure-activity relationship (SAR) studies. By systematically modifying the substituents at various positions of the this compound scaffold, researchers can fine-tune the pharmacological properties of these molecules. For instance, exploring different substitutions at the N3 position or modifying the groups attached at the C4 position can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. frontiersin.org

Table 1: Anticancer Activity of a 5,6,7-trimethoxy-quinazoline Derivative

| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 6x | PC3 (Prostate Cancer) | 6.2 ± 0.9 | Inhibition of ERK1/2 phosphorylation, Apoptosis induction |

| BGC823 (Gastric Cancer) | 3.2 ± 0.1 | Inhibition of ERK1/2 phosphorylation, Apoptosis induction | |

| Bcap37 (Breast Cancer) | 3.1 ± 0.1 | Inhibition of ERK1/2 phosphorylation, Apoptosis induction |

Data sourced from a study on 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. mdpi.com

Exploration of Multifunctional Agents Targeting Complex Biological Pathways

The inherent versatility of the quinazoline scaffold makes it an ideal platform for designing multifunctional agents, also known as multi-target drugs. acs.org This approach is particularly relevant for complex diseases like cancer and neurodegenerative disorders, which involve multiple pathological pathways. acs.orgacs.org The this compound core can be elaborated with different pharmacophores to simultaneously modulate several targets.

For example, quinazoline derivatives have been investigated as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key players in tumor angiogenesis and progression. nih.gov By incorporating moieties known to interact with these receptors onto the 5,6,7-trimethoxy-quinazolinone backbone, novel dual inhibitors with enhanced antitumor efficacy could be developed. Similarly, in the context of Alzheimer's disease, the quinazoline framework has been used to create agents that can inhibit cholinesterases, prevent β-amyloid aggregation, and reduce oxidative stress. acs.orgacs.org The specific electronic and steric properties of the 5,6,7-trimethoxy substitution could be leveraged to optimize these multi-target activities.

Research has also shown that some quinazoline derivatives can act as inhibitors of multiple intracellular targets, including microtubules and various RTKs like EGFR, VEGFR-2, and Platelet-Derived Growth Factor Receptor β (PDGFR-β). nih.gov This polypharmacological profile can lead to potent antitumor effects by disrupting several crucial cellular processes at once. nih.gov

Table 2: Examples of Multi-Targeting Quinazoline-Based Agents

| Agent Type | Targeted Pathways/Molecules | Therapeutic Area |

|---|---|---|

| Dual EGFR/VEGFR-2 Inhibitors | EGFR signaling, VEGFR-2 signaling | Cancer |

| Alzheimer's Disease Modulators | Cholinesterases, β-amyloid aggregation, Oxidative stress | Neurodegeneration |

| Microtubule and RTK Inhibitors | Microtubule dynamics, EGFR, VEGFR-2, PDGFR-β | Cancer |

This table is illustrative of the potential applications based on the properties of the broader quinazoline class. acs.orgacs.orgnih.govnih.gov

Advanced Synthetic Methodologies for Scaffold Diversification and Library Generation

The future exploration of this compound's therapeutic potential will be significantly accelerated by the adoption of advanced synthetic methodologies. These techniques are crucial for scaffold diversification and the rapid generation of compound libraries for high-throughput screening.

Modern synthetic approaches that can be applied to the this compound scaffold include:

Microwave-assisted synthesis: This method can dramatically reduce reaction times and improve yields for the synthesis of quinazoline and quinazolinone derivatives. nih.govnih.gov

Multi-component reactions: These reactions allow for the efficient, one-pot synthesis of complex quinazolinone derivatives from three or more starting materials, which is ideal for creating diverse libraries. toho-u.ac.jp Environmentally friendly approaches using water as a solvent and palladium catalysts have been developed. toho-u.ac.jp

Solid-phase synthesis: This technique is particularly well-suited for combinatorial chemistry, enabling the automated synthesis of large libraries of quinazolinone derivatives with varied substitutions. acs.org

Catalytic methods: The use of novel catalysts, such as ruthenium-based systems, can facilitate the efficient and selective synthesis of quinazolinone derivatives under mild conditions, avoiding the use of harsh reagents. marquette.edu

These advanced synthetic strategies will enable medicinal chemists to systematically explore the chemical space around the this compound core, leading to the discovery of novel compounds with optimized biological activities.

Integration with Emerging Therapeutic Modalities and Research Paradigms

The this compound scaffold is well-positioned to be integrated into emerging therapeutic modalities that are revolutionizing drug discovery.

One such modality is Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the ubiquitin-proteasome system. nih.govyoutube.com Given that many quinazoline derivatives are potent inhibitors of protein kinases like EGFR, the this compound core could serve as the target-binding warhead in a PROTAC. nih.gov By attaching a linker and an E3 ligase-binding ligand to this scaffold, it may be possible to create novel degraders of pathogenic proteins, offering a powerful alternative to traditional inhibition.

Another area of opportunity lies in the development of hybrid molecules and conjugates . The this compound scaffold can be conjugated with other bioactive moieties, such as glycosides or other heterocyclic systems like 1,2,3-triazoles, to create hybrid compounds with unique pharmacological profiles. nih.gov For example, quinazolin-4-one derivatives bearing glycoside and triazole moieties have been developed as dual EGFR and VEGFR-2 inhibitors. nih.gov

Furthermore, derivatives of this scaffold could be developed as chemical biology tools . By attaching fluorescent tags or biotin (B1667282) labels, these molecules can be used to study the localization, interactions, and dynamics of their target proteins within living cells, providing valuable insights into disease mechanisms. The investigation of quinazoline derivatives as tubulin polymerization inhibitors also opens up new avenues for cancer therapy, and the 5,6,7-trimethoxy substitution could be explored in this context to develop novel antimitotic agents. nih.govrsc.org

The integration of the this compound scaffold with these cutting-edge research paradigms promises to unlock new therapeutic strategies and deepen our understanding of complex biological processes.

Q & A

Q. Basic Research Focus :

- HPLC : Essential for purity assessment (≥98% area% recommended for research-grade compounds) .

- Melting Point Analysis : A reference value of ~298°C (observed in analogous dimethoxy derivatives) helps confirm crystallinity .

- NMR/FTIR : For structural elucidation of methoxy groups and carbonyl functionalities.

Advanced Methodological Insight :

Advanced microspectroscopic imaging (e.g., ToF-SIMS or Raman mapping) can resolve molecular interactions on surfaces, which is critical for studying stability or reactivity in heterogeneous environments .

How do structural modifications (e.g., methoxy positioning) impact the biological activity of quinazolin-4-one derivatives?

Basic Research Focus :

Methoxy groups influence electronic properties and binding affinity. For example, 5,6,7-trimethoxy substitution may enhance interactions with hydrophobic pockets in enzymes or receptors, as seen in tetrahydroquinazoline derivatives .

Advanced Methodological Insight :

Pharmacophore modeling and molecular dynamics simulations can predict how methoxy group positioning affects target engagement. For instance, derivatives like 3,5-dihydro-imidazo-triazol-6-ones show activity modulated by substituent electronic effects .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Research Focus :

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact (H313/H333 warnings apply to related compounds) .

- Work in a fume hood to mitigate inhalation risks.

Advanced Methodological Insight :

Integrate safety-by-design principles into synthetic workflows. For example, replace hazardous solvents with greener alternatives (e.g., ethanol/water mixtures) during purification steps, as demonstrated in imidazolinone syntheses .

How can catalytic systems (e.g., zinc ferrite) improve the synthesis of quinazolin-4-one derivatives?

Advanced Research Focus :

Heterogeneous catalysts like zinc ferrite enhance reaction efficiency in one-pot syntheses. For example, they facilitate cyclocondensation in hexahydroquinazolin-5-ones with reduced byproducts . Mechanistic studies (e.g., in situ FTIR monitoring) can optimize catalyst loading and reaction time.

What computational tools aid in resolving contradictions in pharmacological data for quinazolin-4-one derivatives?

Advanced Research Focus :

AI-driven platforms (e.g., NCATS Inxight) cross-reference bioactivity data across databases to resolve discrepancies. For example, structural analogs like 5,6,2′-trimethoxyflavone show target promiscuity, necessitating cheminformatics tools to validate specificity .

How can surface adsorption studies inform the environmental stability of this compound?

Advanced Research Focus :

Molecular adsorption experiments (e.g., TGA-DSC coupled with XPS) quantify compound stability on indoor/outdoor surfaces. Such studies are critical for assessing degradation pathways and environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.